

# 7-bromo-5-nitro-1H-indole CAS number 87240-07-1

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## Compound of Interest

Compound Name: 7-bromo-5-nitro-1H-indole

Cat. No.: B152676

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An In-Depth Technical Guide to **7-Bromo-5-nitro-1H-indole** (CAS 87240-07-1): A Strategic Building Block in Modern Drug Discovery

## Executive Summary

**7-Bromo-5-nitro-1H-indole** is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom at the 7-position and a nitro group at the 5-position, provides two distinct and orthogonally reactive sites. This dual functionality allows for sequential, selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. The C7-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.<sup>[1][2]</sup> Concurrently, the C5-nitro group acts as a potent electron-withdrawing group that can be readily transformed into an amino group, opening further avenues for derivatization. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and strategic applications, particularly in the synthesis of kinase inhibitors and other biologically active compounds relevant to drug discovery.<sup>[3][4]</sup>

## Introduction: The Strategic Value of a Doubly Activated Indole Scaffold

The indole core is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.<sup>[4][5]</sup> Its

prevalence in anticancer agents, antivirals, and central nervous system drugs underscores its importance as a pharmacophore.[6] **7-Bromo-5-nitro-1H-indole** (CAS: 87240-07-1) emerges as a particularly valuable building block by pre-installing key functional groups that facilitate rapid library development and lead optimization.[7] The presence of both a halogen for cross-coupling and a modifiable nitro group allows researchers to explore chemical space efficiently, building molecular complexity from a stable, well-defined starting point.

Caption: Chemical Structure of **7-Bromo-5-nitro-1H-indole**.

## Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The following table summarizes the key physical and chemical properties of **7-bromo-5-nitro-1H-indole**.

Property	Value	Source
CAS Number	87240-07-1	[8][9][10]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[7]
Molecular Weight	241.04 g/mol	[7]
Appearance	Solid	
Predicted Density	1.855 g/cm <sup>3</sup>	[8]
Predicted Boiling Point	402.3°C at 760 mmHg	[8]
Predicted Flash Point	197.1°C	[8]
InChI Key	XXJOZTUJVYCOMP-UHFFFAOYSA-N	[8]
SMILES	[O-]c1cc(Br)c2[nH]ccc2c1	

## Expected Spectroscopic Signatures

While a definitive, published spectrum for this specific compound is not readily available, its structure allows for the prediction of key spectroscopic features based on analysis of closely related analogues.[11]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region. The N-H proton will appear as a broad singlet at a downfield chemical shift ( $>8$  ppm). The protons on the benzene portion of the ring (H4 and H6) and the pyrrole ring (H2 and H3) will exhibit characteristic splitting patterns.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display eight signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the bromo and nitro groups will be significantly shifted.
- IR Spectroscopy: Key vibrational stretches would include a sharp peak around  $3300\text{--}3400\text{ cm}^{-1}$  for the N-H bond, and strong, characteristic asymmetric and symmetric stretches for the nitro group ( $\text{NO}_2$ ) typically found around  $1520\text{ cm}^{-1}$  and  $1340\text{ cm}^{-1}$ , respectively.
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  and  $[\text{M}+2]^+$  due to the presence of the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

## Synthesis and Purification: A Strategic Approach

The synthesis of **7-bromo-5-nitro-1H-indole** is not commonly detailed in the literature. However, a logical and efficient synthetic route can be designed based on established regioselective reactions of the indole nucleus. The most plausible approach involves a two-step sequence starting from 1H-indole: electrophilic nitration followed by electrophilic bromination.



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Caption: Proposed two-step synthetic workflow.

## Rationale Behind the Synthetic Strategy

- Nitration First: The electrophilic nitration of indole under non-acidic conditions can selectively yield 3-nitroindole.[12] However, traditional methods often lead to mixtures. To achieve 5-

substitution, specific conditions are required. The C5 position is a viable site for electrophilic substitution.

- **Bromination Second:** Once the 5-nitroindole intermediate is formed, the powerful electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic substitution, particularly at the C4 and C6 positions. This deactivation, combined with the directing effects of the pyrrole ring, facilitates regioselective bromination at the C7 position. This strategic sequence is crucial for achieving the desired substitution pattern.<sup>[2]</sup><sup>[13]</sup>

## Experimental Protocol (Representative)

### Step 1: Synthesis of 5-Nitro-1H-indole

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-nitro-1H-indole (1.0 eq).
- **Reaction:** This step is based on established procedures for the N-alkylation of nitroindoles.<sup>[3]</sup> Dissolve 5-nitro-1H-indole in anhydrous DMF. Add anhydrous KOH (1.0 eq) and stir at room temperature for 30 minutes. This step is illustrative of general indole reactivity; for the synthesis of the core, one would proceed directly to bromination.

### Step 2: Synthesis of **7-Bromo-5-nitro-1H-indole**

- **Setup:** In a separate flask, dissolve 5-nitro-1H-indole (1.0 eq) in a suitable solvent such as DMF or CH<sub>2</sub>Cl<sub>2</sub>.
- **Reagent Addition:** Cool the solution to 0°C in an ice bath. Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH<sub>2</sub>Cl<sub>2</sub>).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by

column chromatography on silica gel to yield the pure **7-bromo-5-nitro-1H-indole**.

## Core Reactivity and Strategic Applications

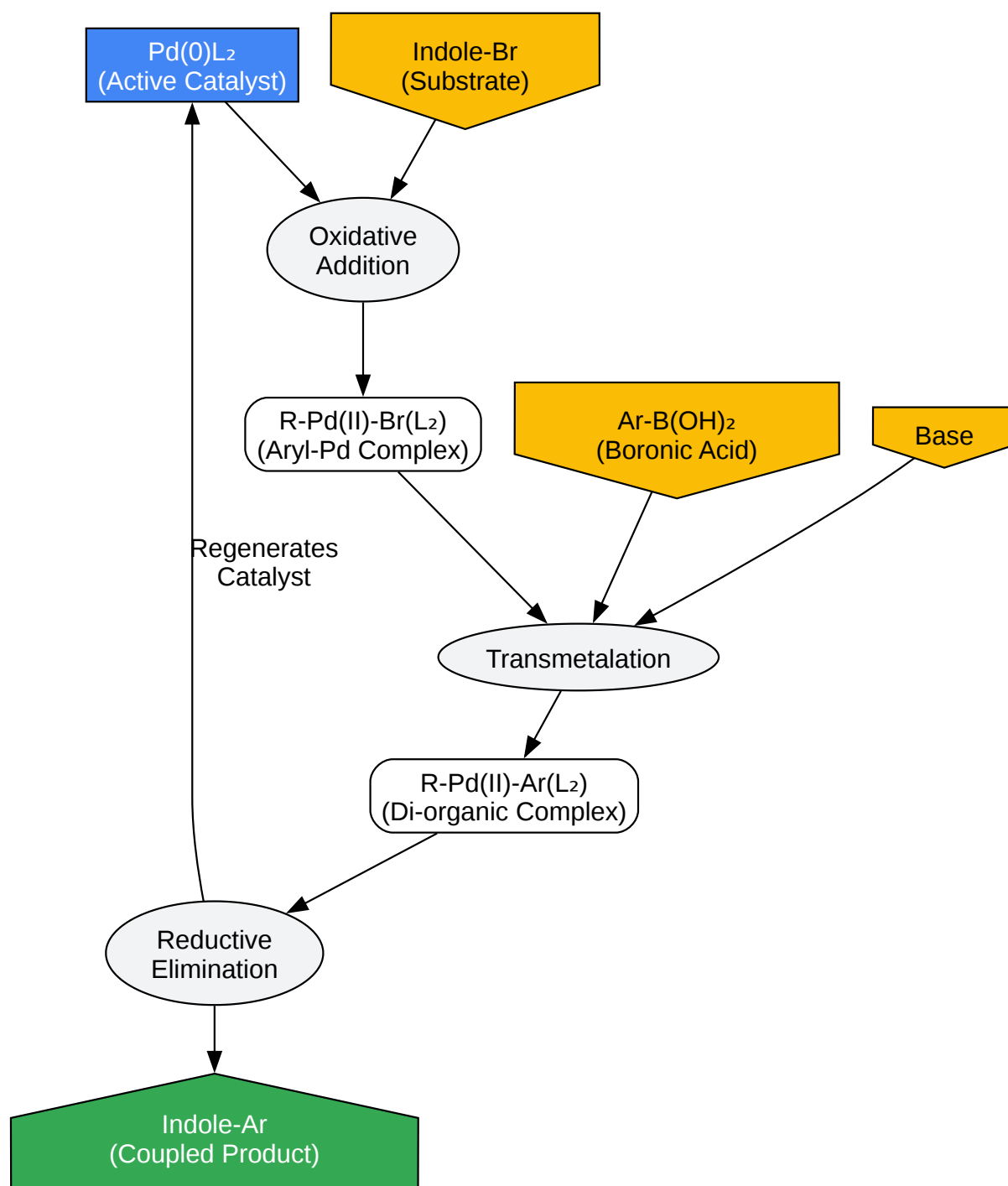
The synthetic utility of **7-bromo-5-nitro-1H-indole** lies in the distinct reactivity of its two key functional groups.

### The C7-Bromo Handle: A Gateway to Molecular Diversity

The C-Br bond at the 7-position is perfectly suited for palladium-catalyzed cross-coupling reactions.<sup>[1]</sup> This class of reactions is one of the most powerful tools in modern organic synthesis for creating C-C and C-N bonds.<sup>[2]</sup>

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.<sup>[14]</sup>
- Heck Coupling: Reaction with alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes.<sup>[15]</sup>

These reactions allow for the systematic modification of the indole core, enabling the exploration of Structure-Activity Relationships (SAR) in drug discovery programs.<sup>[5][14]</sup>



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Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

### Representative Protocol: Suzuki-Miyaura Coupling

- Setup: To a reaction vial, add **7-bromo-5-nitro-1H-indole** (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq).<sup>[2]</sup>
- Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF.
- Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-110°C for several hours, monitoring by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography.

## The C5-Nitro Group: Electronic Modulation and Further Functionalization

The nitro group is not merely a placeholder. Its strong electron-withdrawing nature influences the electronic properties of the entire indole ring system. More importantly, it can be chemically transformed.

**Reduction to an Amine:** The most common and valuable transformation is the reduction of the nitro group to a primary amine (7-bromo-5-amino-1H-indole). This reaction opens up a new set of chemical possibilities:

- Formation of amides or sulfonamides.
- Use as a nucleophile in substitution reactions.
- Conversion to a diazonium salt for Sandmeyer-type reactions.

A study on the synthesis of 5-nitroindole derivatives demonstrated that the nitro group could be successfully hydrogenated to an amine using a Pd/C catalyst, providing a key intermediate for further conjugation.<sup>[3]</sup>

### Representative Protocol: Nitro Group Reduction

- Setup: Dissolve **7-bromo-5-nitro-1H-indole** (1.0 eq) in a solvent like ethanol or ethyl acetate.
- Reaction: Add a reducing agent such as tin(II) chloride ( $\text{SnCl}_2$ ) in concentrated HCl, or perform catalytic hydrogenation using  $\text{H}_2$  gas and a catalyst like Palladium on carbon (Pd/C). [3]
- Work-up: For  $\text{SnCl}_2$  reduction, basify the solution to precipitate tin salts and extract the product. For hydrogenation, filter off the catalyst and concentrate the solvent.
- Purification: The resulting 7-bromo-5-amino-1H-indole can be purified by crystallization or chromatography.

## Conclusion

**7-Bromo-5-nitro-1H-indole** is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its pre-installed, orthogonally reactive functional groups—the C7-bromo handle for cross-coupling and the C5-nitro group for reduction and subsequent derivatization—provide a robust and efficient entry point to vast libraries of highly substituted indole derivatives. For researchers and scientists, understanding the synthesis and reactivity of this building block is key to unlocking new therapeutic agents and advanced materials.

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